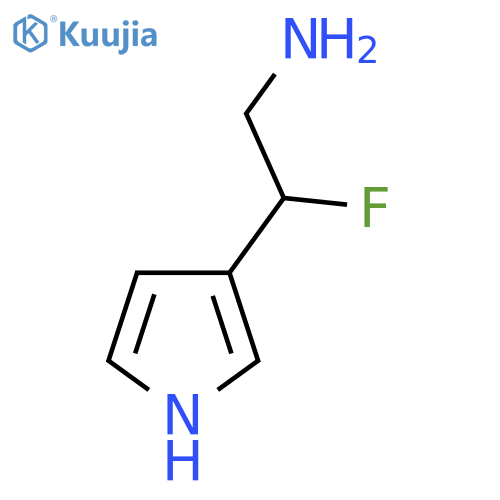

Cas no 2228276-56-8 (2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine)

2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine

- EN300-1790186

- 2228276-56-8

-

- インチ: 1S/C6H9FN2/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,9H,3,8H2

- InChIKey: YFVFBALCQGOUOH-UHFFFAOYSA-N

- ほほえんだ: FC(CN)C1C=CNC=1

計算された属性

- せいみつぶんしりょう: 128.07497646g/mol

- どういたいしつりょう: 128.07497646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 87.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.8Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1790186-0.05g |

2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine |

2228276-56-8 | 0.05g |

$1247.0 | 2023-09-19 | ||

| Enamine | EN300-1790186-0.1g |

2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine |

2228276-56-8 | 0.1g |

$1307.0 | 2023-09-19 | ||

| Enamine | EN300-1790186-0.25g |

2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine |

2228276-56-8 | 0.25g |

$1366.0 | 2023-09-19 | ||

| Enamine | EN300-1790186-2.5g |

2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine |

2228276-56-8 | 2.5g |

$2912.0 | 2023-09-19 | ||

| Enamine | EN300-1790186-1.0g |

2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine |

2228276-56-8 | 1g |

$1485.0 | 2023-06-02 | ||

| Enamine | EN300-1790186-10.0g |

2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine |

2228276-56-8 | 10g |

$6390.0 | 2023-06-02 | ||

| Enamine | EN300-1790186-0.5g |

2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine |

2228276-56-8 | 0.5g |

$1426.0 | 2023-09-19 | ||

| Enamine | EN300-1790186-5.0g |

2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine |

2228276-56-8 | 5g |

$4309.0 | 2023-06-02 | ||

| Enamine | EN300-1790186-5g |

2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine |

2228276-56-8 | 5g |

$4309.0 | 2023-09-19 | ||

| Enamine | EN300-1790186-10g |

2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine |

2228276-56-8 | 10g |

$6390.0 | 2023-09-19 |

2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine 関連文献

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871

-

4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amineに関する追加情報

2-Fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine (CAS No. 2228276-56-8): A Comprehensive Overview

2-Fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine (CAS No. 2228276-56-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its fluoro-substituted ethylamine backbone and a pyrrole ring, offers a promising scaffold for the development of new drugs targeting various biological pathways.

The chemical structure of 2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine is particularly intriguing due to the presence of the fluorine atom, which can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The pyrrole ring, a five-membered heterocycle with two double bonds, adds further complexity and potential for bioactivity. These structural features make 2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine an attractive candidate for drug discovery and development.

Recent studies have explored the biological activities of 2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine in various contexts. One notable area of research is its potential as a modulator of serotonin receptors. Serotonin receptors play a crucial role in regulating mood, sleep, and appetite, making them important targets for the treatment of psychiatric disorders such as depression and anxiety. Preliminary studies have shown that 2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine exhibits selective binding to serotonin receptors, particularly the 5-HT1A subtype, which is implicated in the pathophysiology of these disorders.

In addition to its potential as a serotonin receptor modulator, 2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine has also been investigated for its anti-inflammatory properties. Chronic inflammation is a key factor in the development and progression of many diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Research has demonstrated that 2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

The pharmacokinetic profile of 2-fluoro-2-(1H-pyrrol-3-y)ethan-l -amine has also been studied to assess its suitability for therapeutic use. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Furthermore, toxicity studies have indicated that 2-fluoro - 2 - ( 1 H - pyrro l - 3 - yl ) ethan - 1 - amine is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.

The synthetic route to produce 2-fluoro - 2 - ( 1 H - pyrro l - 3 - yl ) ethan - 1 - amine has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the pyrrole ring and the introduction of the fluoro-substituted ethylamine moiety. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve efficient and scalable production processes.

In conclusion, 2-fluoro - 2 - ( 1 H - pyrro l - 3 - yl ) ethan - 1 - amine (CAS No. 2 2 8 8 76 - 56 - 8 strong > ) represents a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in the treatment of psychiatric disorders and inflammatory conditions make it an exciting target for further research and development in medicinal chemistry. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the discovery of new drugs for unmet medical needs.

2228276-56-8 (2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine) 関連製品

- 1693995-28-6(4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylpropyl)-5-methyl-)

- 342384-88-7(methyl 5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate)

- 21436-52-2(1-Bromohexadecan-2-one)

- 1261832-17-0(2-Methoxy-3-(3-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)

- 1261960-10-4(3-Amino-5-(3-aminocarbonylphenyl)benzoic acid)

- 2034272-76-7(4-3-(2-methylpropanesulfonyl)piperidine-1-carbonylpyridine)

- 2168204-57-5((1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride)

- 1806994-06-8(4-(Aminomethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid)

- 10035-62-8(Biliverdine Dimethyl Ester)

- 2098017-29-7(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde)